molecular formula C21H30N2O4 B599788 Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 147611-04-9

Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B599788
M. Wt: 374.481
InChI Key: FMHNRYDVEZHYDR-UHFFFAOYSA-N
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Description

“Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the molecular formula C19H28N2O2 . It is also known by other names such as "tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)14-21(16(19)22)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 330.4 g/mol . Other physical and chemical properties such as solubility, boiling point, and melting point would depend on various factors and are not available in the current data .

Scientific Research Applications

Synthetic Applications

  • Synthesis of N-Boc-Protected Amino Acids : A new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids. This reagent reacts with amino acids and their esters at room temperature in the presence of a base, yielding N-Boc-amino acids and their esters with good yields and purity. This method introduces the Boc group without racemization, offering a solid and more stable alternative for the protection of amino acids during synthesis processes (Rao et al., 2017).

  • Synthesis of Spirocyclic Compounds : The synthesis of a spirocyclic oxetane-fused benzimidazole highlights the versatility of spirocyclic compounds in creating complex molecular architectures. This process involves converting spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, into o-cycloalkylaminoacetanilides for oxidative cyclizations. The methodology showcases the potential of using spirocyclic frameworks in the development of new chemical entities (Gurry et al., 2015).

  • Enantioselective Synthesis : An enantioselective synthesis involving iodolactamization as a key step has been reported for producing benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. This compound is a crucial intermediate for a series of potent CCR2 antagonists, demonstrating the importance of enantioselective synthesis in the development of pharmacologically active compounds (Campbell et al., 2009).

  • Conformationally Restricted Pseudopeptides : Spirolactams, such as 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, have been synthesized as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. These compounds serve as conformational probes and mimetics, illustrating the role of spiro compounds in peptidomimetic chemistry and conformational analysis (Fernandez et al., 2002).

properties

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-20(2,3)27-18(24)22-17-13-21(14-17)9-11-23(12-10-21)19(25)26-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHNRYDVEZHYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741838
Record name Benzyl 2-[(tert-butoxycarbonyl)amino]-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate

CAS RN

147611-04-9
Record name Benzyl 2-[(tert-butoxycarbonyl)amino]-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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